molecular formula C6H4BrClO3S B13257308 3-Bromo-2-hydroxybenzene-1-sulfonyl chloride

3-Bromo-2-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B13257308
M. Wt: 271.52 g/mol
InChI Key: QFYFQIRSQNNUER-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxybenzene-1-sulfonyl chloride (CAS 1261643-12-2) is a versatile aryl sulfonyl chloride derivative with a molecular formula of C6H4BrClO3S and a molecular weight of 271.52 g/mol . This compound serves as a critical building block in organic synthesis, particularly for the preparation of complex sulfonamides and sulfonates through reactions with various amines and phenols . Sulfonyl chlorides are privileged intermediates in medicinal chemistry and drug discovery, used in the manufacture of pharmaceuticals and other fine chemicals . The presence of both a sulfonyl chloride group and a bromo substituent on the aromatic ring offers two distinct reactive sites for sequential functionalization, enabling the construction of more complex molecular architectures. Researchers value this reagent for its utility in creating targeted chemical libraries. This product is classified as a corrosive hazardous material and requires careful handling. It is recommended to store it under an inert atmosphere at 2-8°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

Molecular Formula

C6H4BrClO3S

Molecular Weight

271.52 g/mol

IUPAC Name

3-bromo-2-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H4BrClO3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H

InChI Key

QFYFQIRSQNNUER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Selective Bromination of 2-Hydroxybenzene Derivatives

The initial step involves the bromination of a hydroxybenzene compound to introduce the bromine atom at the 3-position relative to the hydroxyl group. Common reagents include bromine (Br2) or N-bromosuccinimide (NBS) in solvents such as tetrahydrofuran (THF) or methanol.

  • Typical procedure:
    Bromination is conducted at low temperature (0 °C to room temperature) to control regioselectivity and minimize dibromo by-products. For example, NBS in THF has been used effectively to achieve selective monobromination with minimized dibromo impurities.

  • Optimization:
    Reaction temperature, reagent stoichiometry, and solvent choice are critical. Excess brominating agent tends to produce dibromo derivatives, complicating purification.

Sulfonation and Chlorosulfonylation

The introduction of the sulfonyl chloride group onto the aromatic ring is typically achieved via chlorosulfonation of the bromohydroxybenzene intermediate.

  • Chlorosulfonation reagents:
    Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) are commonly used to introduce the sulfonyl chloride group at the 1-position (ortho to the hydroxyl group).

  • Mechanism and conditions:
    The reaction is usually performed under controlled temperature (0 to 50 °C) to avoid overreaction or degradation. The sulfonyl chloride group forms via electrophilic aromatic substitution, favored by the activating hydroxyl group.

  • Alternative methods:
    Recent advances include Sandmeyer-type chlorosulfonylation using diazonium salts derived from aromatic amines and sulfur dioxide surrogates such as DABSO (DABCO-bis(sulfur dioxide)) with copper catalysts, providing milder conditions and good yields.

Purification and Isolation

After the reaction, the crude product is typically worked up by:

  • Dilution with organic solvents such as dichloromethane (CH2Cl2)
  • Washing with aqueous acidic solutions (e.g., 1 M HCl) and brine to remove impurities
  • Drying over drying agents such as magnesium sulfate (MgSO4)
  • Concentration and recrystallization from solvent mixtures (e.g., hexanes/tetrahydrofuran) to obtain pure 3-Bromo-2-hydroxybenzene-1-sulfonyl chloride

Comparative Data Table of Preparation Conditions

Step Reagents/Conditions Temperature Yield (%) Notes
Bromination N-Bromosuccinimide (NBS), THF 0 °C to RT 75-85 Controlled addition to minimize dibromo by-products
Chlorosulfonation Chlorosulfonic acid (ClSO3H) or SO2Cl2 0-50 °C 70-80 Electrophilic substitution favored by hydroxyl activation
Sandmeyer chlorosulfonylation Aromatic amine + DABSO + CuCl catalyst 75 °C, 2h ~79-83 Mild conditions, good for scale-up, avoids harsh reagents
Purification CH2Cl2, HCl wash, MgSO4 drying, recrystallization Ambient - Standard organic workup for sulfonyl chlorides

Analysis of Preparation Methods

  • Traditional bromination and chlorosulfonation remain the most widely used due to straightforward reagents and procedures. However, controlling regioselectivity and minimizing by-products requires careful optimization of reaction parameters.

  • Sandmeyer-type chlorosulfonylation offers a novel and milder alternative that can be advantageous for sensitive substrates and scale-up manufacturing, providing good yields and purity with less environmental impact.

  • Industrial scale considerations emphasize the importance of reagent cost, reaction safety, and waste management. The use of NBS and controlled bromination conditions has been optimized for large-scale synthesis of related intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate derivatives, respectively.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Organic solvents such as dichloromethane, chloroform, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.

    Catalysts: In some cases, catalysts such as Lewis acids or bases may be used to enhance the reaction rate and yield.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

3-Bromo-2-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in creating sulfonamide and sulfonate derivatives.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of compounds with antiviral and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxybenzene-1-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, and sulfonate derivatives, depending on the nucleophile used. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-2-hydroxybenzene-1-sulfonyl chloride with three structurally related sulfonyl chlorides, emphasizing differences in substituents, molecular weight, and inferred reactivity.

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Bromo-2-hydroxybenzene-1-sulfonyl chloride C₆H₄BrClO₃S 271.57 2-hydroxy, 3-bromo, 1-sulfonyl chloride
Methyl 3-bromo-5-(chlorosulfonyl)benzoate C₉H₈BrClO₄S 335.58 3-bromo, 5-sulfonyl chloride, methyl ester at position 1
3-Bromo-5-chloro-2-(methoxymethoxy)benzene-1-sulfonyl chloride C₈H₇BrCl₂O₄S 350.01 3-bromo, 5-chloro, 2-methoxymethoxy, 1-sulfonyl chloride
3-Bromo-4-(2-methoxyacetamido)benzene-1-sulfonyl chloride C₉H₉BrClNO₄S 342.59 3-bromo, 4-(2-methoxyacetamido), 1-sulfonyl chloride

Substituent Effects and Reactivity Trends

Hydroxyl vs.

Functional Group Complexity :

  • The 2-methoxyacetamido group in adds nitrogen and oxygen atoms, increasing molecular weight and polarity. This could make more suitable for biological applications (e.g., drug intermediates) due to enhanced hydrogen-bonding capacity.

Molecular Weight Implications :

  • Higher molecular weights in , and (335–350 g/mol vs. 271.57 g/mol) suggest increased steric bulk, which might reduce diffusion rates in solution-phase reactions compared to the target compound.

Biological Activity

3-Bromo-2-hydroxybenzene-1-sulfonyl chloride, also known as bromothymol sulfonyl chloride, is a compound characterized by its unique structural features that include a bromine atom, a hydroxyl group, and a sulfonyl chloride moiety. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities and reactivity patterns.

The molecular formula of 3-Bromo-2-hydroxybenzene-1-sulfonyl chloride is C6H4BrClO3S. The compound is synthesized through various methods, often involving nucleophilic substitution reactions where the sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols to form sulfonamide derivatives. The presence of both the hydroxyl and sulfonyl chloride groups enhances its reactivity, making it useful in diverse chemical transformations.

Biological Activity

Research indicates that compounds with similar structural features often exhibit significant biological properties. Sulfonamide derivatives, for example, are well-known for their antibacterial activity and have been utilized in pharmaceuticals. The hydroxyl group may also enhance interactions with biological macromolecules, potentially improving solubility and bioavailability in drug formulations.

Anticancer Activity

Recent studies have explored the anticancer properties of sulfonyl compounds, including derivatives of 3-Bromo-2-hydroxybenzene-1-sulfonyl chloride. For instance, novel benzenesulfonate scaffolds have demonstrated high activity against various cancer cell lines, including leukemia and colon cancers. The IC50 values for these compounds range from submicromolar to several micromolar concentrations, indicating potent biological activity (Table 1).

CompoundCell LineIC50 (µM)Selectivity Index
BS1U-2511.75713.06
BS2HCT 1160.23925.94
BS3PANC-10.09797.06
BS4MCF-74.599Not Available

The studies suggest that the mechanism of action may involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as tyrosine kinases, which play a crucial role in cancer development.

The biological activity of 3-Bromo-2-hydroxybenzene-1-sulfonyl chloride may be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Tyrosine Kinases : Certain derivatives have shown efficacy in inhibiting ABL and BTK kinases, which are critical in chronic myeloid leukemia (CML) and glioblastoma therapy.
  • Cell Cycle Arrest : Compounds derived from this structure have been observed to induce G2/M phase arrest in cancer cells, significantly reducing cell viability.
  • Induction of Apoptosis : Studies indicate that these compounds can increase apoptotic cell populations in a concentration-dependent manner.

Case Studies

A notable case study involved the evaluation of several sulfonamide derivatives derived from 3-Bromo-2-hydroxybenzene-1-sulfonyl chloride against various cancer cell lines:

  • Study on Leukemia Cells : The compound demonstrated significant cytotoxicity with an IC50 value of approximately 0.239 µM against leukemia cells.
  • Colon Cancer Evaluation : In another study, compounds exhibited IC50 values ranging from 0.239 µM to 3.724 µM against colon cancer cell lines, indicating a robust anticancer profile.
  • Mechanistic Insights : Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to untreated controls.

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